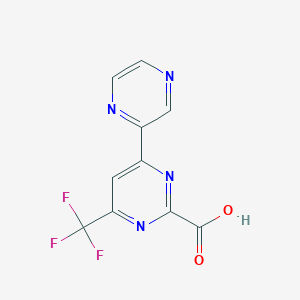
4-(Pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid is a heterocyclic organic compound that features both pyrazine and pyrimidine rings. The presence of a trifluoromethyl group and a carboxylic acid functional group makes it a compound of interest in various chemical and pharmaceutical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrazine Ring: Starting from simple precursors like ethylenediamine and glyoxal.
Formation of the Pyrimidine Ring: Using reagents such as cyanoacetamide and trifluoroacetic acid.
Coupling Reactions: Combining the pyrazine and pyrimidine intermediates under specific conditions, possibly using catalysts like palladium.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazine ring.
Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the desired substitution.
Major Products
Oxidation: Products might include ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Biochemical Probes: Used to study enzyme functions or protein interactions.
Drug Development: Potential as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects in various diseases.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Used in the synthesis of specialized polymers.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For instance, in drug development, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance the compound’s binding affinity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyrazin-2-yl)pyrimidine-2-carboxylic acid: Lacks the trifluoromethyl group.
6-(Trifluoromethyl)pyrimidine-2-carboxylic acid: Lacks the pyrazine ring.
4-(Pyrazin-2-yl)-pyrimidine: Lacks the carboxylic acid group.
Uniqueness
The presence of both the pyrazine and pyrimidine rings, along with the trifluoromethyl and carboxylic acid groups, makes 4-(Pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid unique. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H5F3N4O2 |
|---|---|
Peso molecular |
270.17 g/mol |
Nombre IUPAC |
4-pyrazin-2-yl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C10H5F3N4O2/c11-10(12,13)7-3-5(6-4-14-1-2-15-6)16-8(17-7)9(18)19/h1-4H,(H,18,19) |
Clave InChI |
BQGMURGIDLJZDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)C2=CC(=NC(=N2)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


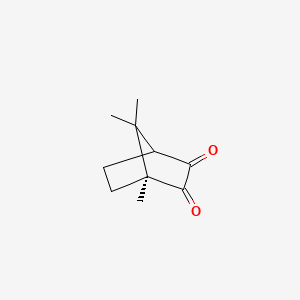
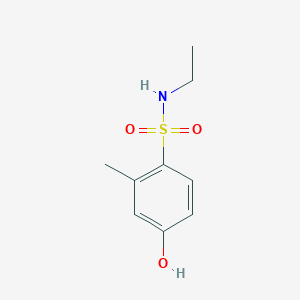
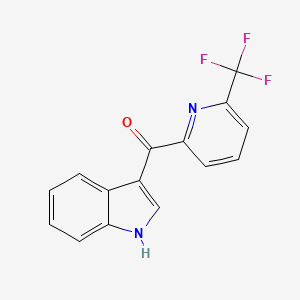
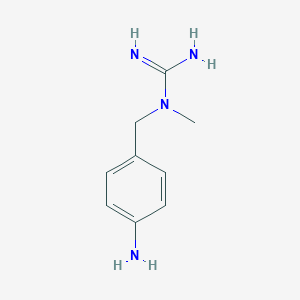
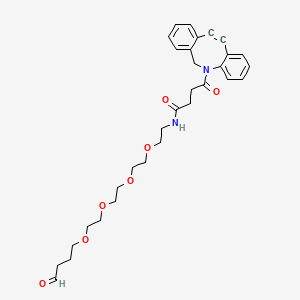

![4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-2-[hexanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid](/img/structure/B13727830.png)
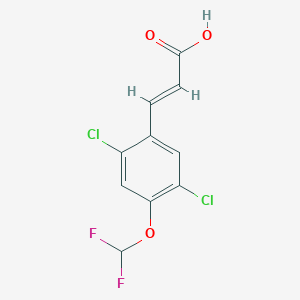

![1-[[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]carbonyl]-4-methyl-piperazine, monohydrochloride, monohydrate](/img/structure/B13727859.png)
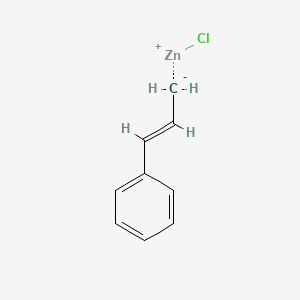
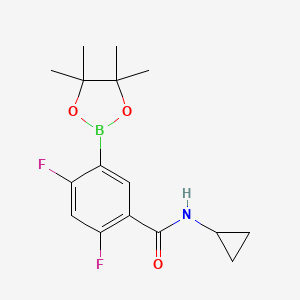
![7-Difluoromethyl-2-(dimethylamino)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13727872.png)
![5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13727888.png)
